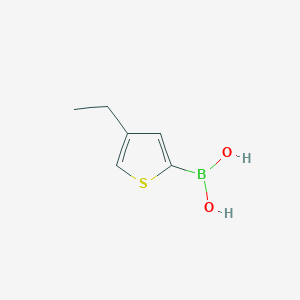

(4-Ethylthiophen-2-yl)boronic acid

Description

Significance of Boronic Acids as Versatile Synthetic Intermediates

Boronic acids, characterized by the R-B(OH)₂ functional group, are a cornerstone of modern organic synthesis. wikipedia.org Their stability, low toxicity, and ease of handling have made them indispensable tools for chemists. mdpi.comnih.gov One of their most prominent roles is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. boronmolecular.comsigmaaldrich.com This reaction, which joins a boronic acid with an organohalide in the presence of a palladium catalyst, has revolutionized the synthesis of a vast array of organic compounds, including pharmaceuticals and advanced materials. pharmiweb.comchemrxiv.org

Beyond the Suzuki coupling, boronic acids participate in a variety of other important transformations, such as Chan-Lam coupling for forming carbon-heteroatom bonds and additions to carbonyl compounds. sigmaaldrich.com Their ability to form reversible covalent bonds with diols is another key feature, exploited in sensing applications and for the development of dynamic materials. wikipedia.orgnih.gov

Importance of Thiophene (B33073) Derivatives in Contemporary Chemistry

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, is a privileged scaffold in contemporary chemistry. bohrium.com Its derivatives are found in a wide range of biologically active molecules and functional materials. nih.govnih.gov The thiophene ring is considered a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in a molecule without significant loss of biological activity, a strategy frequently employed in drug design. wikipedia.orgslideshare.net

Thiophene-containing compounds exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. nih.gov In materials science, thiophene derivatives are crucial components of organic semiconductors, conductive polymers, and organic light-emitting diodes (OLEDs), owing to their favorable electronic properties. nih.gov

Overview of (4-Ethylthiophen-2-yl)boronic acid as a Key Building Block

This compound merges the advantageous properties of both boronic acids and thiophenes into a single molecule. The presence of the boronic acid group at the 2-position of the thiophene ring allows for its participation in a wide range of cross-coupling reactions, enabling the introduction of the 4-ethylthiophene moiety into larger, more complex structures. keyorganics.net The ethyl group at the 4-position can influence the solubility and electronic properties of the resulting molecules. This makes this compound a valuable building block for the targeted synthesis of novel pharmaceuticals and advanced materials.

Historical Context and Evolution of Boronic Acid Chemistry Relevant to Thiophenes

The first synthesis of a boronic acid was reported in 1860 by Edward Frankland. wikipedia.orgpharmiweb.com However, it was the development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s that propelled boronic acids to the forefront of organic chemistry. The application of this methodology to heterocyclic substrates, including thiophenes, greatly expanded the synthetic chemist's toolbox.

Initially, the synthesis of thiophene boronic acids presented challenges due to the potential for side reactions and the sensitivity of the thiophene ring. However, advancements in catalytic systems and reaction conditions have largely overcome these hurdles. Today, a wide variety of substituted thiophene boronic acids, including this compound, are commercially available or can be readily synthesized, facilitating their use in a broad spectrum of chemical research.

Properties

IUPAC Name |

(4-ethylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BO2S/c1-2-5-3-6(7(8)9)10-4-5/h3-4,8-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDVTRDAHRNTLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CS1)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethylthiophen 2 Yl Boronic Acid

Established Routes for Thienylboronic Acids

The synthesis of thienylboronic acids, including the target compound, relies on several well-documented chemical transformations. nih.govacsgcipr.org These methods provide reliable access to the desired products, each with its own set of advantages and limitations.

A foundational method for the synthesis of thienylboronic acids is the lithiation-borylation sequence. scispace.comillinois.edu This approach leverages the high acidity of the α-protons (adjacent to the sulfur atom) of the thiophene (B33073) ring. For the synthesis of (4-Ethylthiophen-2-yl)boronic acid, the process begins with 3-ethylthiophene (B160659).

The thiophene is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). bris.ac.uk This deprotonation selectively occurs at the C2 position, which is the most acidic site, to form a 2-lithiated intermediate. This intermediate is then quenched with a trialkyl borate (B1201080), such as triisopropyl borate or trimethyl borate. The subsequent acidic workup hydrolyzes the resulting boronate ester to yield the final this compound. This method is highly effective but requires stringent anhydrous conditions and cryogenic temperatures. acsgcipr.org

Reaction Scheme:

Deprotonation: 3-Ethylthiophene + n-BuLi → (4-Ethylthiophen-2-yl)lithium

Borylation: (4-Ethylthiophen-2-yl)lithium + B(OR)₃ → Boronate ester intermediate

Hydrolysis: Boronate ester intermediate + H₃O⁺ → this compound

More recent advancements have led to the development of direct C-H borylation methods, which offer a more atom-economical approach. rsc.org These reactions are catalyzed by transition metals, most notably iridium. nih.govnih.govresearchgate.net In this strategy, 3-ethylthiophene can be directly converted to its borylated derivative using a catalyst system such as [Ir(cod)OMe]₂ (cod = 1,5-cyclooctadiene) in the presence of a borylating agent like pinacolborane (HBPin).

A significant challenge in the borylation of 3-substituted thiophenes is controlling the regioselectivity, as both the C2 and C5 positions are available for functionalization. nih.gov For 3-alkylthiophenes, borylation generally shows a preference for the less sterically hindered C5 position. However, the selectivity can be influenced by the choice of ligand and catalyst system. nih.gov While this method avoids the use of stoichiometric organometallic reagents and cryogenic conditions, achieving high regioselectivity for the desired 2-borylated product can be a challenge. nih.govresearchgate.net

| Catalyst System | Borylating Agent | Substrate | Product Ratio (2-boryl vs. 5-boryl) | Yield | Reference |

| [Ir(dtbpy)(cod)]BArF | HBPin | 3-Methylthiophene | 1 : 8.9 | 85% | nih.gov |

| Ir/dtbpy | HBPin | 3-Ethylthiophene | Isomer mixture observed | N/A | nih.gov |

Table 1: Examples of Iridium-catalyzed C-H borylation of 3-substituted thiophenes. Note that data for 3-ethylthiophene is qualitative, highlighting the challenge of regioselectivity.

The halogen-metal exchange route provides an alternative to direct lithiation, especially when the starting material is a halogenated thiophene. acsgcipr.orgmdpi.com For the synthesis of this compound, this process would start with 2-bromo-4-ethylthiophene. nih.gov

This substrate is treated with an organolithium reagent, such as n-butyllithium or t-butyllithium, at very low temperatures (-100 °C to -78 °C). tcnj.edu The bromine atom is rapidly exchanged for a lithium atom, generating the same (4-Ethylthiophen-2-yl)lithium intermediate as in the direct lithiation method. This intermediate is then reacted with a trialkyl borate and hydrolyzed to afford the target boronic acid. This method is highly efficient and circumvents issues of regioselectivity seen in C-H activation, as the position of borylation is predetermined by the initial placement of the halogen. jcu.edu.au

The Miyaura borylation reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-boron bonds. rsc.org This reaction typically involves the coupling of a halide (or triflate) with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base.

To synthesize this compound via this route, 2-bromo-4-ethylthiophene would be the starting material. The reaction is catalyzed by a palladium complex, often formed in situ from a precursor like Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine (B1218219) ligand. A base, commonly potassium acetate (B1210297) (KOAc), is required to facilitate the catalytic cycle. The reaction yields the pinacol (B44631) ester of the desired boronic acid, which can then be hydrolyzed to the final product. This method is known for its high functional group tolerance and generally provides high yields. researchgate.net

| Catalyst | Ligand | Base | Borylating Agent | Substrate | Yield | Reference |

| Pd(OAc)₂ | None (ligandless) | KOAc | B₂pin₂ | Thiophene derivatives | High | rsc.orgresearchgate.net |

| Pd₂(dba)₃ | Tris-2-furylphosphine | None (CuTC co-catalyst) | Boronic Acid | Thiol Esters | 52-93% | organic-chemistry.org |

Table 2: General conditions for Palladium-catalyzed borylation reactions.

Optimization and Refinement of Synthetic Protocols

Continuous research efforts are focused on improving the efficiency, selectivity, and sustainability of these synthetic routes. Key areas of optimization include the development of new catalysts and ligands.

In palladium-catalyzed borylation reactions, the choice of ligand is crucial for the catalyst's stability and reactivity. nih.gov While some direct arylation reactions on thiophenes have been shown to proceed efficiently without a ligand, the use of specific phosphine ligands can significantly enhance reaction rates and yields for Miyaura borylation. rsc.org Ligands such as bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can improve the efficiency of the oxidative addition and reductive elimination steps in the catalytic cycle. nih.gov

Similarly, in iridium-catalyzed C-H borylation, the ligand plays a critical role in determining the regioselectivity. nih.gov For instance, bipyridine-based ligands like dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) are commonly used. Modifying the electronic and steric properties of these ligands can alter the catalyst's preference for different C-H bonds, offering a pathway to tune the selectivity towards the desired 2-borylated isomer of 3-ethylthiophene. nih.gov

Solvent and Temperature Effects on Yield and Selectivity

The choice of solvent and reaction temperature are critical parameters that significantly influence the yield and selectivity of boronic acid synthesis. In the preparation of arylboronic acids, including thiophene derivatives, the solvent system can affect the solubility of reagents, the stability of intermediates, and the catalytic activity. For instance, in rhodium-catalyzed 1,4-additions of arylboronic acids, water has been identified as an optimal reaction medium, promoting high yields and enantioselectivities at room temperature. organic-chemistry.org The use of aqueous bases can also be effective in improving chemical yields by facilitating the formation of active rhodium-hydroxyl species necessary for transmetalation with arylboronic acids. organic-chemistry.org

Temperature control is equally crucial. While some reactions, like the electrophilic borylation of aryl Grignard reagents, proceed efficiently at low temperatures such as 0°C organic-chemistry.org, others may require heating to achieve a reasonable reaction rate. However, high temperatures can sometimes lead to deboronation, particularly with sensitive substrates like thiophene boronic acid pinacol esters, making it challenging to obtain high yields and molecular weights in polymerization reactions. researchgate.net The careful optimization of temperature is therefore essential to balance reaction kinetics with the stability of the desired boronic acid product.

| Reaction Type | Solvent | Temperature | Key Findings | Reference |

|---|---|---|---|---|

| Electrophilic Borylation of Aryl Grignard Reagents | Not specified | 0°C | Excellent yields for various arylboronic acids. | organic-chemistry.org |

| Rhodium-Catalyzed 1,4-Addition | Water | Room Temperature | Good yields and high enantioselectivities. | organic-chemistry.org |

| Suzuki Polycondensation of Thiophene Boronic Esters | Not specified | High Temperature | Risk of deboronation, leading to lower yields and molecular weights. | researchgate.net |

| Rhodium-Catalyzed Addition to Amides | Not specified, with aqueous base | Not specified | Addition of aqueous base improves chemical yields. | organic-chemistry.org |

Protecting Group Strategies for Boronic Acids and Esters (e.g., MIDA boronates)

The inherent instability of some boronic acids necessitates the use of protecting groups to facilitate their handling, purification, and use in sequential reactions. nih.govsigmaaldrich.com Protecting groups can prevent undesirable side reactions such as protodeboronation and trimerization to form boroxines. nih.gov

A prominent example is the use of N-methyliminodiacetic acid (MIDA) to form MIDA boronates. nih.govsigmaaldrich.com These air-stable, crystalline solids are compatible with various reaction conditions, including chromatography, and are generally unreactive in anhydrous cross-coupling reactions. nih.govsigmaaldrich.comsigmaaldrich.com The protective MIDA group can be readily cleaved under mild aqueous basic conditions to liberate the free boronic acid, enabling its participation in subsequent transformations. sigmaaldrich.comsigmaaldrich.com This strategy has proven effective for the synthesis of complex molecules through iterative cross-coupling reactions. sigmaaldrich.com The stability of MIDA boronates allows for the controlled, slow release of the reactive boronic acid, which can be advantageous in reactions where the free boronic acid is unstable. sigmaaldrich.com

Other protecting groups for boronic acids include pinacol esters and potassium trifluoroborate salts, although their isolation and purification can sometimes be more challenging. nih.gov Diethanolamine (DEA) complexes of boronic acids, known as DABO boronates, offer another air- and water-stable alternative that can be easily prepared and stored. nih.gov

| Protecting Group | Key Features | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| MIDA (N-methyliminodiacetic acid) | Forms stable, crystalline boronates. | Air-stable, chromatography compatible, unreactive in anhydrous cross-coupling, mild deprotection. | Synthesis requires heating and azeotropic removal of water. | nih.govsigmaaldrich.comsigmaaldrich.com |

| Pinacol Esters | Forms stable boronic esters. | More stable than boronic acids. | Isolation may require distillation or chromatography; slower transmetalation. | nih.gov |

| Potassium Trifluoroborate Salts | Air-stable, crystalline solids. | Stable and usable in coupling reactions. | Isolation can be tedious, often requiring Soxhlet extraction. | nih.gov |

| DABO (Diethanolamine) Boronates | Air- and water-stable adducts. | Simple and efficient synthesis, easy isolation, stable for long-term storage. | Hydrolyzes in aqueous solutions and protic solvents. | nih.gov |

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of boronic acids to develop more sustainable and environmentally friendly processes. nih.gov These approaches focus on minimizing waste, reducing energy consumption, and using less hazardous materials. nih.gov

Performing reactions without a solvent, or under solvent-free conditions, is a key aspect of green chemistry as it eliminates solvent waste and simplifies product purification. Palladium nanoparticles generated in polyethylene (B3416737) glycol (PEG) have been shown to effectively catalyze the reaction of bis(pinacolato)diboron with aryl halides to produce arylboronates. researchgate.net These resulting boronates can then be used directly in a subsequent one-pot, two-step solvent-free synthesis of unsymmetrical biaryls. researchgate.net

Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govnih.gov This technique has been successfully employed in the one-pot, multi-component synthesis of boron-containing heterocycles, demonstrating its efficiency and alignment with green chemistry principles by reducing energy consumption. nih.govnih.gov For example, the synthesis of various thiazole (B1198619) acetates has been achieved with high efficiency using microwave irradiation. nih.gov

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Significant progress has been made in developing synthetic methods for boronic acids that can be performed in aqueous media. For instance, Pd-catalyzed borylation reactions of aryl bromides have been efficiently carried out in water using micellar conditions. organic-chemistry.org Similarly, rhodium-catalyzed 1,4-additions of arylboronic acids to α,β-unsaturated carbonyl compounds proceed successfully in water at room temperature. organic-chemistry.org The use of aqueous systems not only enhances the environmental profile of the synthesis but can also, in some cases, improve reaction rates and selectivity.

Heterogeneous catalysts offer significant advantages in terms of sustainability, as they can be easily separated from the reaction mixture and recycled, reducing waste and catalyst consumption. mdpi.comrsc.org Copper-based catalysts supported on modified biopolymers like cellulose (B213188) have been developed for the synthesis of phenols from arylboronic acids in aqueous media. mdpi.com These catalysts demonstrate good recyclability and operate under mild, environmentally friendly conditions. mdpi.com The development of such robust and reusable catalytic systems is a crucial step towards the sustainable industrial production of boronic acids and their derivatives. rsc.org

Reactivity and Applications of 4 Ethylthiophen 2 Yl Boronic Acid in Advanced Organic Transformations

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic chemistry, and (4-ethylthiophen-2-yl)boronic acid is a key participant in many of these transformations. These reactions, often catalyzed by transition metals like palladium or nickel, enable the precise formation of new bonds. libretexts.orgrsc.org

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. libretexts.org It typically involves the reaction of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents. libretexts.orgnih.gov

The success of the Suzuki-Miyaura reaction is highly dependent on the catalyst system employed. Palladium complexes are the most common catalysts, with the choice of ligand playing a crucial role in the reaction's efficiency. frontiersin.orgresearchgate.net Bulky and electron-rich phosphine (B1218219) ligands, for instance, can enhance the catalytic activity of palladium, facilitating the oxidative addition step of the catalytic cycle. frontiersin.org

For the coupling of thiophene-based boronic acids, specific palladium catalysts and ligands have been shown to be particularly effective. For example, systems like Pd(dppf)Cl2 have been successfully used for coupling heteroarylboronic acids. nih.govclaremont.edu In some cases, nickel catalysts have emerged as a more cost-effective alternative to palladium. rsc.orgorganic-chemistry.org Nickel-catalyzed couplings can proceed under base-free conditions and are effective for a broad range of substrates, including those with sensitive functional groups. organic-chemistry.org The choice between palladium and nickel often depends on the specific substrates and desired reaction conditions. For instance, nickel catalysis has been shown to be effective in the cross-coupling of aromatic esters with arylboronic acids. researchgate.net

| Catalyst System | Ligand | Key Advantages | Typical Substrates |

|---|---|---|---|

| Palladium(0) Complexes | Phosphine-based bulky ligands | High activity, enables lower catalyst loading and shorter reaction times. frontiersin.org | Aryl or thienyl halides, thiophene (B33073) boronic acid pinacol (B44631) esters. frontiersin.orgnih.gov |

| Pd(dppf)Cl2 | dppf | Effective for hetero(aryl) boronic acids. nih.govclaremont.edu | Pyridine-2-sulfonyl fluoride, hetero(aryl) boronic acids and esters. nih.govclaremont.edu |

| Nickel(0) Complexes | PCy3 | Cost-effective, operates under base-free conditions for certain substrates. organic-chemistry.orgresearchgate.net | Chromene acetals, aromatic esters, arylboronic acids. organic-chemistry.orgresearchgate.net |

This compound demonstrates broad applicability by coupling with a wide variety of partners. These include aryl and heteroaryl halides (bromides and chlorides), as well as triflates. nih.govclaremont.edunih.govresearchgate.net The reaction's success with such a diverse range of electrophiles makes it a highly versatile tool for synthetic chemists.

Thiophene boronic acids and their esters have been successfully coupled with various aryl bromides, including those with both electron-donating and electron-withdrawing groups, demonstrating the robustness of the method. nih.gov Furthermore, the coupling has been extended to include heteroaryl halides, allowing for the synthesis of complex biheteroaryl structures. researchgate.net The reaction conditions can often be tuned to accommodate less reactive coupling partners, such as aryl chlorides, by employing more active catalyst systems. organic-chemistry.org Vinyl triflates have also proven to be effective coupling partners for arylboronic acid esters, leading to the formation of organic-chemistry.orgntnu.no-fused indole (B1671886) heterocycles after a subsequent cyclization reaction. nih.gov

In cross-coupling reactions involving substrates with multiple reactive sites, controlling the regioselectivity is paramount. For instance, in the coupling of dihaloheterocycles, the choice of catalyst and reaction conditions can direct the reaction to a specific position. nih.gov The inherent reactivity differences between various halogen atoms on a heterocyclic ring can be exploited to achieve selective coupling. For example, in the reaction of 2-bromo-5-(bromomethyl)thiophene, the Suzuki coupling occurs selectively at the C-Br bond, leaving the bromomethyl group intact. d-nb.info

Stereoselectivity is a critical consideration when the coupling reaction can lead to the formation of stereoisomers. In the cross-coupling of allylboronic acid derivatives, high selectivity for the α-carbon of the allylboron reagent has been achieved. nih.gov However, with certain substrates, minor isomerization of the olefin geometry can be observed. nih.gov Careful selection of the catalyst and reaction parameters is often necessary to achieve the desired stereochemical outcome. youtube.com

Other Metal-Catalyzed Coupling Reactions (e.g., Chan-Lam Coupling, Stille Coupling)

Beyond the Suzuki-Miyaura reaction, this compound can participate in other important metal-catalyzed transformations.

The Chan-Lam coupling offers a powerful method for forming carbon-heteroatom bonds, typically between a boronic acid and an N-H or O-H containing compound. organic-chemistry.org This reaction is often catalyzed by copper salts and can be performed under mild conditions, sometimes even in the open air. organic-chemistry.orgnih.gov It provides a valuable alternative to palladium-catalyzed methods for the synthesis of anilines and phenol (B47542) derivatives. rsc.org The scope of the Chan-Lam coupling includes a wide range of nitrogen and oxygen nucleophiles. nih.gov

The Stille coupling is another significant carbon-carbon bond-forming reaction that utilizes organotin compounds as coupling partners with organic halides or triflates, catalyzed by palladium. wikipedia.org While highly effective, the toxicity of the organotin reagents is a notable drawback compared to the more environmentally benign boronic acids used in Suzuki-Miyaura reactions. libretexts.org

Functionalization and Derivatization Strategies

The thiophene ring of this compound can be further functionalized to create a diverse array of derivatives. The boronic acid moiety itself is a versatile handle for introducing the 4-ethylthiophen-2-yl group onto various molecular scaffolds. nih.gov

Strategies for derivatization often involve protecting the boronic acid group, performing a reaction on another part of the molecule, and then deprotecting it. For example, boronic acids can be converted to their corresponding pinacol esters, which are more stable and can be used in subsequent reactions. nih.gov The ethyl group on the thiophene ring could potentially be a site for further chemical modification, although this is less common than reactions involving the boronic acid or the C-H bonds of the thiophene ring. The synthesis of various substituted thiophene derivatives, such as those with additional methyl or methylthio groups, highlights the potential for creating a library of functionalized thiophene boronic acids. sigmaaldrich.com

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring in this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for functionalizing aromatic systems. masterorganicchemistry.com The outcome of these reactions is directed by the electronic properties of the existing substituents: the electron-donating ethyl group and the electron-withdrawing boronic acid group.

In electrophilic aromatic substitution, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The reaction proceeds through a two-step mechanism, the first and rate-determining step being the formation of a carbocation intermediate. masterorganicchemistry.comuci.edu The stability of this intermediate dictates the position of substitution.

Substituents on an aromatic ring can either activate it by donating electron density, making it more nucleophilic, or deactivate it by withdrawing electron density. libretexts.org Activating groups generally direct incoming electrophiles to the ortho and para positions, while deactivating groups direct them to the meta position. uci.edulibretexts.org

In the case of this compound, the ethyl group is an activating, ortho, para-director. Conversely, the boronic acid group is a deactivating, meta-director. The positions on the thiophene ring relative to the boronic acid at C2 are: C3 (ortho), C4 (meta), and C5 (para). The ethyl group is at the C4 position. The interplay of these directing effects determines the regioselectivity of electrophilic substitution reactions such as halogenation, nitration, and acylation.

Transformations of the Ethyl Side Chain

The ethyl side chain of this compound offers another site for chemical modification, allowing for the introduction of further functionality. Standard transformations applicable to alkyl chains can be employed, though the specifics for this particular compound are not extensively detailed in the provided search results. Generally, such transformations could include:

Oxidation: The benzylic-like position of the carbon attached to the thiophene ring could be susceptible to oxidation to a ketone or carboxylic acid under appropriate conditions.

Halogenation: Free-radical halogenation could introduce halogen atoms onto the ethyl group, creating intermediates for further substitution or elimination reactions.

These modifications would yield derivatives with altered physical and chemical properties, expanding the utility of the parent boronic acid in the synthesis of more complex molecules.

Modifications of the Boronic Acid Moiety (e.g., to esters, boronate complexes)

The boronic acid group is readily converted into other boron-containing functionalities, most notably boronate esters and boronate complexes. nih.gov This transformation is often a crucial step in preparing the molecule for specific applications, particularly in cross-coupling reactions.

Boronic acids exist in equilibrium with their corresponding boronate esters in the presence of diols. The formation of cyclic boronate esters, such as the pinacol ester, is a common strategy to enhance the stability and handling of the compound. Boronic acids can be sensitive to protodeboronation, a process where the C-B bond is cleaved by a proton source. researchgate.net Conversion to a boronate ester protects the boronic acid from this and other degradation pathways.

Furthermore, the formation of boronate complexes, for instance with N-methyliminodiacetic acid (MIDA), can provide exceptional stability. nih.gov These MIDA boronates can withstand conditions that would otherwise degrade the free boronic acid, and the boronic acid can be slowly unmasked under specific reaction conditions, allowing for controlled release and reaction. nih.govresearchgate.net This strategy is particularly valuable in complex, multi-step syntheses where the timing of the boronic acid's reactivity needs to be precisely managed.

| Modification | Reagent Example | Purpose |

| Boronate Ester Formation | Pinacol | Increased stability, purification, modified reactivity |

| Boronate Complex Formation | N-methyliminodiacetic acid (MIDA) | Enhanced stability, controlled release for cross-coupling |

Synthesis of Complex Molecular Architectures and Scaffolds

This compound serves as a key intermediate in the construction of a variety of intricate molecular structures, from simple substituted thiophenes to complex conjugated polymers and polycyclic systems.

Construction of Substituted Ethylthiophenes

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the thiophene ring and a variety of organic halides or triflates. This allows for the direct installation of the 4-ethylthiophenyl moiety onto a wide range of molecular scaffolds.

The versatility of the Suzuki-Miyaura reaction enables the synthesis of a diverse library of substituted ethylthiophenes. By varying the coupling partner, a multitude of functional groups and structural motifs can be introduced, leading to compounds with tailored electronic, optical, or biological properties.

Formation of Conjugated Systems

This compound and its derivatives are crucial monomers in the synthesis of thiophene-based conjugated polymers. nih.govrsc.org These materials are of significant interest for their applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

In these syntheses, the boronic acid (or more commonly, a corresponding boronate ester for improved stability and reactivity control) undergoes polymerization with a dihalo-comonomer through Suzuki polycondensation. researchgate.netrsc.org The ethyl group on the thiophene ring enhances the solubility of the resulting polymers, which is a critical factor for their processing and device fabrication. The choice of comonomer allows for the fine-tuning of the polymer's electronic band gap and other optoelectronic properties.

| Polymerization Method | Key Feature | Application |

| Suzuki Polycondensation | Formation of C-C bonds between thiophene units and comonomers | Organic electronics (OPVs, OLEDs) |

Incorporation into Heterocyclic and Polycyclic Frameworks

Beyond linear polymers, this compound can be used to construct more complex, rigid structures such as polycyclic and other heterocyclic systems. nih.gov Through strategic cross-coupling reactions, the 4-ethylthiophene unit can be fused or linked to other aromatic or heterocyclic rings.

This approach allows for the creation of novel molecular frameworks with unique three-dimensional shapes and electronic properties. Such structures are of interest in medicinal chemistry, where they can serve as scaffolds for the development of new therapeutic agents, and in materials science for the design of advanced functional materials. nih.gov The ability to build these complex architectures highlights the importance of this compound as a versatile building block in modern organic synthesis.

Mechanistic and Kinetic Investigations

Elucidation of Catalytic Cycles (e.g., in Suzuki-Miyaura)

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, proceeding through a well-defined catalytic cycle involving a palladium catalyst. wikipedia.orgmdpi.com This cycle fundamentally consists of three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgresearchgate.net For a substrate like (4-Ethylthiophen-2-yl)boronic acid, this cycle facilitates its coupling with an organic halide or triflate.

The catalytic cycle is initiated by the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex, typically bearing phosphine (B1218219) ligands. libretexts.orglibretexts.org This step involves the insertion of the Pd(0) center into the carbon-halide bond, resulting in the formation of a square planar palladium(II) intermediate (Ar-Pd(II)-X). youtube.comyoutube.com The rate of this step is often dependent on the nature of the halide, with reactivity generally following the order I > Br > Cl. libretexts.org For couplings involving thienylboronic acids, this step is critical, and its efficiency can be influenced by the steric and electronic properties of both the palladium catalyst and the halide partner. libretexts.org While often considered the rate-determining step in many Suzuki couplings, its velocity relative to the other steps can be modulated by the specific substrates and ligands used. libretexts.org

Transmetalation is the crucial step where the organic group from the boron reagent is transferred to the palladium(II) center. wikipedia.orgrsc.org This process is complex, and its precise mechanism has been the subject of extensive debate, with two primary pathways proposed. nih.govscielo.br

The Boronate Pathway: This pathway involves the activation of the boronic acid by a base (e.g., K₃PO₄, Cs₂CO₃) to form a more nucleophilic boronate species, [ArB(OH)₃]⁻. scielo.brorganic-chemistry.org This anionic boronate then reacts with the Ar-Pd(II)-X complex, displacing the halide and transferring the 4-ethylthiophenyl group to the palladium, forming a new diorganopalladium(II) intermediate. youtube.comresearchgate.net

The Oxo-Palladium Pathway: Alternatively, the base can react with the Ar-Pd(II)-X complex to form a more reactive palladium-hydroxo [Ar-Pd(II)-OH] or palladium-alkoxo [Ar-Pd(II)-OR] species. nih.govnih.gov This complex then reacts directly with the neutral this compound. The exchange of the hydroxide/alkoxide for the 4-ethylthiophenyl group on the palladium center yields the diorganopalladium(II) intermediate. nih.gov

Studies have shown that for many systems, the reaction between a palladium hydroxo complex and a neutral boronic acid is significantly faster than the reaction between a palladium halide complex and a boronate, suggesting the oxo-palladium pathway can be dominant under certain conditions. nih.gov The operative pathway for this compound depends on the specific reaction conditions, including the base, solvent, and ligands employed.

The final step of the catalytic cycle is reductive elimination. youtube.comyoutube.com In this step, the two organic groups (the 4-ethylthiophenyl moiety and the group from the organic halide) attached to the diorganopalladium(II) intermediate are coupled, forming the desired C-C bond of the biaryl product. youtube.com This process simultaneously reduces the palladium from Pd(II) back to its Pd(0) state, thus regenerating the active catalyst, which can then re-enter the catalytic cycle. youtube.com This step is typically fast and irreversible, ensuring the forward progression of the reaction.

Role of Ligands and Additives in Reaction Mechanisms

The success of Suzuki-Miyaura couplings, particularly with challenging substrates like thienylboronic acids, is highly dependent on the choice of ligands and additives.

Ligands: Phosphine ligands are commonly used and play multiple roles: they stabilize the palladium catalyst, increase the electron density at the metal center to facilitate oxidative addition, and influence the rates of all three steps of the catalytic cycle. wikipedia.org For heteroarylboronic acids, which can be prone to side reactions, bulky and electron-rich phosphine ligands such as SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) have been shown to be highly effective. ntnu.nonih.gov These ligands promote the formation of monoligated Pd(0) species, which are highly active, and can accelerate the rate-limiting step. In a model study using (5-formylthiophen-2-yl)boronic acid, XPhos-based precatalysts proved to be a superior system. ntnu.noresearchgate.net

Additives (Bases): A base is essential for the reaction to proceed, as it is required for the activation of the boronic acid in the transmetalation step. organic-chemistry.org The choice of base (e.g., K₂CO₃, K₃PO₄, CsF) and solvent system can dramatically affect reaction efficiency, especially for thienylboronic acids where substrate solubility and prevention of protodeboronation are key concerns. ntnu.noresearchgate.net Studies on (5-formylthiophen-2-yl)boronic acid showed that the combination of catalyst, base, and solvent must be carefully tuned to maximize yield. researchgate.net Anhydrous conditions using a soluble base like potassium trimethylsilanolate (TMSOK) in combination with trimethyl borate (B1201080) have also been developed to address issues like catalyst deactivation and poor solubility in heteroaryl couplings. nih.gov

The following table summarizes the results from a model study on the coupling of (5-formylthiophen-2-yl)boronic acid, highlighting the critical role of reaction parameter optimization.

| Catalyst System | Base | Solvent (v/v) | Temp (°C) | Conversion (%) | Ref. |

|---|---|---|---|---|---|

| Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane / H₂O (4:1) | 80 | 49 | researchgate.net |

| Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane / H₂O (1:4) | 80 | 20 | researchgate.net |

| XPhos Pd G3 | K₃PO₄ | Dioxane / H₂O (4:1) | 80 | 96 | researchgate.net |

| XPhos Pd G4 | K₃PO₄ | t-Amyl alcohol | 100 | 97 | researchgate.net |

Kinetic Studies of Reaction Rates and Rate-Determining Steps

Kinetic studies provide quantitative insight into reaction mechanisms. For the Suzuki-Miyaura reaction, the rate-determining step can vary depending on the specific substrates, catalyst, and conditions. While oxidative addition is often considered rate-limiting, transmetalation can also be the slowest step, particularly with less reactive boronic acids or under conditions where the formation of the active transmetalating species is slow. libretexts.orgnih.gov

Studies monitoring reaction profiles show how product formation evolves over time and can be influenced by factors like catalyst loading. researchgate.net For heteroarylboronic acids, competitive side reactions like protodeboronation (cleavage of the C-B bond by a proton source) can complicate kinetics and reduce yields. nih.gov The rate of this decomposition pathway is a critical factor in designing successful coupling strategies. Kinetic investigations into the transmetalation of various arylboronic esters have revealed significant rate enhancements depending on the diol used, with a glycol boronic ester transferring its aryl group approximately 23 times faster than the corresponding boronic acid in one studied system. nih.gov This highlights that the structure of the boron species has a profound impact on the reaction kinetics.

Understanding of Boron Species Reactivity (e.g., free acid vs. boronate complex)

The reactivity of the boron reagent is not static; it depends on its form in the reaction mixture. This compound can exist as the neutral trigonal acid, an anionic tetrahedral boronate complex after reacting with a base, or it can be used as a derivative like a boronate ester. mdpi.comrsc.org

Free Acid vs. Boronate Complex: The neutral boronic acid is a Lewis acid. rsc.org Upon addition of a base, it forms a tetrahedral boronate, such as [(4-Et-Th)B(OH)₃]⁻. This anionic species is more nucleophilic than the neutral acid, and it is widely accepted that this activation is key to facilitating transmetalation via the boronate pathway. scielo.brresearchgate.net

Boronic Acid vs. Boronate Esters: Boronate esters, such as the pinacol (B44631) ester of this compound, are often used in synthesis due to their enhanced stability, particularly against protodeboronation. wikipedia.orgnih.gov However, they are generally less reactive than the corresponding boronic acids. researchgate.netrsc.org The reactivity of boronate esters in Suzuki couplings can be complex; they may transmetalate directly, or they may first undergo hydrolysis to the more reactive boronic acid, especially when water is present in the reaction medium. rsc.org Kinetic studies have demonstrated that boronic esters can indeed transfer their organic groups directly without prior hydrolysis, and that the nature of the ester (e.g., pinacol, catechol, glycol) can dramatically influence the transmetalation rate. nih.gov For instance, neopentyl and ethylene (B1197577) glycol boronic esters have been found to be orders of magnitude more reactive than pinacol derivatives in certain systems. This difference in reactivity offers a powerful tool for fine-tuning the coupling process.

The following table presents kinetic data from a study comparing the rates of cross-coupling product formation from different boronic acid and ester pre-transmetalation complexes, illustrating the profound effect of the boron substituent on reactivity.

| Boron Species | Relative Rate Constant (k) | Ref. |

|---|---|---|

| Arylboronic Acid Complex | 1.00 | nih.gov |

| Diisopropyl Boronic Ester Complex | 1.42 | nih.gov |

| Catechol Boronic Ester Complex | 4.67 | nih.gov |

| Glycol Boronic Ester Complex | 23.0 | nih.gov |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Reaction Energetics

Quantum chemical calculations are fundamental in determining the thermodynamics and kinetics of chemical reactions. For (4-Ethylthiophen-2-yl)boronic acid, these calculations would primarily focus on its participation in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation. These studies typically compute the potential energy surface of the reaction, identifying the energies of reactants, intermediates, transition states, and products.

While specific energetic data for this compound is not available, a representative reaction energy profile for a model Suzuki-Miyaura reaction provides insight into the typical energetic landscape.

Table 1: Representative Calculated Energies for Key Steps in a Model Suzuki-Miyaura Reaction (Phenylboronic Acid and Bromobenzene)

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

| Oxidative Addition | Pd(0)L2 + PhBr → [Ph-Pd(II)L2-Br] | -5.0 |

| Transmetalation | [Ph-Pd(II)L2-Br] + PhB(OH)2 → [Ph-Pd(II)L2-Ph] + BrB(OH)2 | +15.0 (Transition State) |

| Reductive Elimination | [Ph-Pd(II)L2-Ph] → Ph-Ph + Pd(0)L2 | -25.0 |

This data is illustrative and based on general findings for model systems in Suzuki-Miyaura reactions. L represents a phosphine (B1218219) ligand.

Density Functional Theory (DFT) Studies of Transition States and Intermediates

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules, including the elusive transition states and intermediates that govern a reaction's pathway and outcome. acs.org In the context of reactions involving this compound, DFT studies would provide detailed three-dimensional structures of the transient species formed during the catalytic cycle.

For the Suzuki-Miyaura reaction, DFT calculations have been instrumental in characterizing the geometry of key intermediates such as the arylpalladium(II) boronate complexes. researchgate.net These studies can elucidate the bonding interactions within these complexes, for example, the nature of the Pd-O-B linkage that is crucial for the transmetalation step. Furthermore, DFT can pinpoint the geometry of the transition state for each elementary step, revealing critical information about bond breaking and bond formation.

A significant aspect of DFT studies on thienylboronic acids would be to understand the influence of the thiophene (B33073) ring and the ethyl substituent on the stability of intermediates and the energy of transition states. The electron-rich nature of the thiophene ring, for instance, can influence the electronic properties of the boronic acid and its interaction with the palladium catalyst.

Table 2: Representative Geometric Parameters of a Calculated Transition State for the Transmetalation Step in a Model Suzuki-Miyaura Reaction

| Parameter | Description | Calculated Value (Å) |

| Pd-C(aryl) | Bond length between palladium and the migrating aryl group | ~2.1 |

| B-C(aryl) | Bond length of the breaking bond in the boronic acid | ~1.8 |

| Pd-O | Bond length between palladium and the oxygen of the boronate | ~2.0 |

This data is representative and derived from computational studies on model arylboronic acids.

Computational Modeling of Catalyst-Substrate Interactions

The interaction between the catalyst and the substrates, including this compound, is a critical determinant of the efficiency and selectivity of a chemical reaction. Computational modeling allows for a detailed exploration of these interactions at the molecular level. These models can range from molecular mechanics to more accurate but computationally expensive quantum mechanics/molecular mechanics (QM/MM) methods.

In the Suzuki-Miyaura reaction, the choice of ligand on the palladium catalyst is crucial. Computational modeling can simulate the interaction of different phosphine or N-heterocyclic carbene (NHC) ligands with the palladium center and how this, in turn, affects the binding of the boronic acid and the aryl halide. nih.gov These models can help rationalize why certain ligands lead to higher yields or selectivities. For instance, the steric bulk and electronic properties of the ligand can influence the accessibility of the catalytic site and the stability of key intermediates. researchgate.net

For this compound, modeling could explore how the sulfur atom of the thiophene ring might interact with the palladium center, potentially influencing the orientation of the substrate and the subsequent transmetalation step. Distal substrate-catalyst interactions, even over several bonds, have been shown to influence stereocontrol in some coupling reactions, a phenomenon that can be investigated through computational modeling. acs.org

Prediction of Reactivity and Selectivity Profiles

A major goal of computational chemistry is to predict the outcome of reactions before they are carried out in the lab. For this compound, computational models can be developed to predict its reactivity in various cross-coupling reactions and the selectivity of these reactions.

Reactivity can be predicted by calculating activation energy barriers for competing reaction pathways. For example, in cases where a molecule has multiple reactive sites, DFT calculations can determine the energy barriers for reaction at each site, thereby predicting the regioselectivity. researchgate.net The electronic properties of the (4-Ethylthiophen-2-yl) group, such as its electron-donating or -withdrawing character, can be quantified through calculations and correlated with reactivity.

Furthermore, machine learning models trained on experimental data from high-throughput screening, combined with descriptors derived from computational chemistry, are emerging as powerful tools for predicting reaction yields and selectivity. nih.gov Such models could be applied to predict the optimal conditions for reactions involving this compound. The development of quantitative structure-activity relationship (QSAR) models can also help in identifying the key molecular features that govern the reactivity of boronic acids. unirioja.es

Advanced Spectroscopic Characterization in Research and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Progress Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including (4-Ethylthiophen-2-yl)boronic acid. diva-portal.orgresearchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton), ¹³C (carbon-13), and ¹¹B (boron-11), chemists can deduce the connectivity and chemical environment of atoms within the molecule.

¹H NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the thiophene (B33073) ring, the ethyl group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons), and the acidic protons of the boronic acid group. The chemical shifts and coupling patterns of these signals are characteristic of the molecule's structure.

¹³C NMR offers insights into the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum, with its chemical shift indicating its bonding environment (e.g., aromatic, aliphatic, or attached to a heteroatom). libretexts.orgchemicalbook.com This technique is particularly useful for confirming the number and types of carbon atoms present.

¹¹B NMR is a specialized NMR technique that is highly informative for boron-containing compounds. nsf.govresearchgate.net The chemical shift of the ¹¹B nucleus provides direct information about the coordination state and geometry of the boron atom. sdsu.edu For this compound, the boron is tricoordinate (sp² hybridized), which results in a characteristic chemical shift in the ¹¹B NMR spectrum. rsc.org This technique is invaluable for monitoring reactions involving the boronic acid group, such as Suzuki-Miyaura cross-coupling reactions, where the boron's coordination environment changes. nsf.govnih.gov The transformation of the sp²-hybridized boronic acid to a tetrahedral, sp³-hybridized boronate ester can be readily followed by the upfield shift of the ¹¹B NMR signal. nsf.gov

In the context of reaction monitoring, NMR spectroscopy allows for the real-time or periodic analysis of a reaction mixture. magritek.com By observing the disappearance of starting material signals and the appearance of product signals in the ¹H, ¹³C, or ¹¹B NMR spectra, chemists can track the progress of a reaction, determine conversion rates, and identify the formation of any intermediates or byproducts.

Table 1: Predicted NMR Data for this compound

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. They are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrations of their bonds.

IR Spectroscopy is particularly useful for identifying the presence of characteristic functional groups. In the IR spectrum of this compound, one would expect to observe:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

C-H stretching: Bands in the region of 2850-3100 cm⁻¹ due to the aliphatic C-H bonds of the ethyl group and the aromatic C-H bonds of the thiophene ring.

B-O stretching: A strong band typically found around 1350 cm⁻¹.

C=C stretching: Bands in the 1400-1600 cm⁻¹ region, characteristic of the thiophene ring.

Raman Spectroscopy , which is based on the inelastic scattering of light, provides complementary information to IR spectroscopy. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be useful for observing the vibrations of the thiophene ring and the C-S bond. Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive variation of Raman spectroscopy that can be used to study molecules adsorbed on metal surfaces, which can be relevant for understanding the behavior of this compound in certain applications. nih.govrsc.org

Both IR and Raman spectroscopy can be employed for reaction monitoring. For instance, in a reaction where the boronic acid group is converted to a boronate ester, the disappearance of the broad O-H stretching band and the appearance of new C-O stretching bands in the IR spectrum would indicate the progress of the reaction. researchgate.net

Mass Spectrometry (MS) for Product Identification and Purity Assessment

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

For this compound, mass spectrometry would be used to confirm its molecular weight (156.01 g/mol ). molport.com High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to determine the elemental composition of the molecule, further confirming its identity.

During a chemical reaction, MS can be used to identify the products formed by analyzing the mass of the components in the reaction mixture. It is also a crucial technique for assessing the purity of the final product. The presence of peaks corresponding to impurities in the mass spectrum would indicate that further purification is required. The fragmentation pattern observed in the mass spectrum can also provide structural information, as the molecule breaks apart in a predictable manner upon ionization.

X-ray Crystallography for Solid-State Structural Confirmation of Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov While obtaining suitable crystals of this compound itself might be challenging, the technique is invaluable for confirming the structure of its crystalline derivatives.

Table 2: Compound Names Mentioned in the Article

Emerging Applications in Advanced Materials Science

Precursors for Conjugated Polymers and Oligomers

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern polymer chemistry for forming carbon-carbon bonds. frontierspecialtychemicals.com Thiophene-based boronic acids and their esters are key monomers in these reactions, enabling the synthesis of well-defined conjugated polymers. aau.edu.et (4-Ethylthiophen-2-yl)boronic acid serves as an excellent monomer in this context, contributing to the creation of polymers with tailored electronic and physical properties.

This compound is primarily utilized in palladium-catalyzed Suzuki polycondensation reactions to synthesize poly(ethylthiophenes) and various co-polymers. researchgate.netrsc.org In this process, the boronic acid group on the thiophene (B33073) ring reacts with a halogenated co-monomer (typically an aryl dihalide) to form a new carbon-carbon bond, extending the polymer chain. The ethyl substituent on the thiophene ring is crucial as it imparts solubility to the resulting polymers, which would otherwise be insoluble and difficult to process. nih.gov

The synthesis can be tailored to produce homopolymers—poly(4-ethylthiophene)—or, more commonly, alternating co-polymers. By selecting different di-halogenated co-monomers, a wide array of donor-acceptor co-polymers can be synthesized. mdpi.com For instance, co-polymerization with electron-accepting units can systematically tune the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing performance in electronic devices. nih.gov Another advanced method for creating co-polymers involves the ring-opening copolymerization of boronic ester-functionalized anhydrides with epoxides, which offers a controlled platform to produce functional polyesters with integrated boron functionalities. nih.gov

Table 1: Representative Polymerization Reactions Involving Thiophene Boronic Acid Derivatives

| Polymerization Method | Catalyst System | Monomer Types | Resulting Polymer Type | Reference |

|---|---|---|---|---|

| Suzuki Polycondensation | Palladium(0) with phosphine (B1218219) ligands | Thiophene boronic esters and aryl dihalides | High molecular weight conjugated polymers | researchgate.netrsc.org |

| Grignard Metathesis (GRIM) | Nickel-based catalysts (e.g., Ni(dppp)Cl2) | 2,5-Dihalogenated thiophenes | Regioregular polythiophenes | nih.gov |

This table illustrates common methods used for polymerizing thiophene derivatives, which are applicable to this compound.

Polythiophenes, including those derived from this compound, are p-type organic semiconductors and are among the most studied classes of conjugated polymers for electronic applications due to their excellent charge transport properties and environmental stability. nih.gov

Organic Light-Emitting Diodes (OLEDs): In OLEDs, conjugated polymers can function as the emissive layer, where the recombination of electrons and holes leads to the emission of light. The color and efficiency of the emission are determined by the polymer's band gap. nih.gov By creating co-polymers of this compound with other aromatic units, the electronic structure can be precisely engineered to achieve emission across the visible spectrum. mdpi.com For example, combining electron-donating thiophene units with electron-accepting moieties in a D-π-A (Donor-π-Acceptor) architecture is a common strategy to create efficient emitters. beilstein-journals.orgbeilstein-archives.org Boron-containing compounds, in general, have been successfully integrated into high-performance OLEDs, including narrowband red emitters based on boron-dipyrromethene (BODIPY), demonstrating the potential of boron-functionalized materials in display technology. beilstein-journals.orgnih.govsemanticscholar.org

Table 2: Performance of Representative Thiophene-Based Organic Electronic Devices

| Device Type | Polymer/Compound Class | Key Performance Metric | Significance | Reference |

|---|---|---|---|---|

| OFET | Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) with Boronic Acid SAM | Mobility improvement | Boronic acid interface modification enhances transistor performance. | researchgate.net |

| OLED | Dimesitylboron-Thieno[3,2-b]thiophene-Triphenylamine (D–π–A Emitter) | Max. External Quantum Efficiency: 4.61% | Demonstrates the utility of thiophene-boron systems as emitters in OLEDs. | beilstein-journals.orgbeilstein-archives.org |

Building Blocks for Supramolecular Assemblies

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions. Boronic acids are exceptional building blocks in this field due to the ability of the –B(OH)₂ group to form reversible covalent bonds with diols and strong hydrogen bonds with various functional groups. researchgate.netnih.gov

This compound can participate in self-assembly through several mechanisms. The boronic acid moiety can form strong and directional O–H···N or O–H···O hydrogen bonds, similar to carboxylic acids, allowing it to co-crystallize with N-donor compounds or self-assemble into dimers and larger networks. researchgate.netnih.gov The conformation of the –B(OH)₂ group (e.g., syn-syn, syn-anti) can be influenced by the co-formers, leading to a diversity of supramolecular architectures, including stacked layers, helical chains, and ribbons. nih.gov

These assemblies can create functional materials, such as:

Macrocycles and Cages: By reacting with multidentate linkers, boronic acids can form discrete, well-defined macrocyclic or cage-like structures. researchgate.netepfl.ch

Covalent Organic Frameworks (COFs): The reactive nature of boronic acids makes them suitable for the "bottom-up" synthesis of COFs, which are porous, crystalline polymers with potential applications in gas storage and catalysis. nih.gov

Dynamic Materials: The reversible nature of boronate ester formation and hydrogen bonding allows for the creation of dynamic materials that can respond to external stimuli like pH or the presence of specific molecules (e.g., sugars). nih.gov Supramolecular polymers based on boronic acids have even been used to anchor materials to the surface of human red blood cells. nih.gov

The (4-Ethylthiophen-2-yl) portion of the molecule provides the structural framework, while the boronic acid group directs the assembly into higher-order structures. researchgate.net

Utilization in Sensor Development (Chemical and Biological Sensors)

A significant and rapidly growing application of boronic acids is in the development of chemical and biological sensors. This utility stems from the specific and reversible covalent interaction between the boronic acid group and molecules containing 1,2- or 1,3-diol functionalities. nih.gov

Since many biologically important molecules, such as carbohydrates (glucose, fructose), glycoproteins, and ribonucleic acids (RNA), contain cis-diol groups, this compound can serve as a synthetic receptor for their detection. nih.gov The binding event between the boronic acid and the diol can be transduced into a measurable signal, such as a change in color (colorimetric sensor), fluorescence (fluorescent sensor), or electrical current (electrochemical sensor). nih.govmdpi.com

Key sensor applications include:

Electrochemical Biosensors: A sensor molecule incorporating a thiophene boronic acid and a redox-active unit (like ferrocene) can be used for the reagentless electrochemical detection of diols. researchgate.net The binding of the target analyte to the boronic acid alters the electrochemical properties of the redox unit, providing a quantifiable signal. researchgate.net

Fluorescent Sensors: The thiophene ring itself can be part of a fluorophore. When the boronic acid group binds to a diol, it can modulate the electronic properties of the conjugated system, leading to a change in fluorescence intensity or wavelength. This principle is widely used for saccharide sensing. msu.edu

Intracellular Imaging: Fluorescent sensors have been designed to detect boronic acid-containing therapeutic agents inside living cells, which is crucial for evaluating treatments like Boron Neutron Capture Therapy (BNCT). mdpi.com

The combination of the environmentally sensitive thiophene ring and the diol-specific boronic acid group makes this compound a highly promising platform for creating a new generation of selective and sensitive sensors for applications in medical diagnostics, environmental monitoring, and food safety. nih.gov

Current Challenges, Limitations, and Future Research Directions

Challenges in Selective Functionalization of Thiophene (B33073) Ring

The regioselective functionalization of the thiophene ring presents a notable synthetic challenge. d-nb.infonih.gov The inherent reactivity of the different positions on the thiophene core can lead to mixtures of products, complicating purification and reducing yields.

Key challenges include:

Controlling Regioselectivity: The Suzuki-Miyaura reaction, a primary method for forming carbon-carbon bonds with thiophene boronic acids, requires careful control to ensure selective functionalization, especially on a thiophene ring with multiple reactive sites. d-nb.infonih.gov For instance, in molecules containing both an aryl halide and a benzyl (B1604629) halide, the reaction preferentially occurs at the aryl halide position due to the slower oxidative addition at the benzylic position. d-nb.info

β-Position Functionalization: Directing functionalization to the less reactive β-positions (C3 and C4) of the thiophene ring is particularly difficult compared to the more acidic α-positions (C2 and C5). acs.org

Sequential Functionalization: Achieving sequential, site-selective functionalization to produce complex, multi-substituted thiophenes requires sophisticated strategies. One emerging approach involves using a pH-sensitive directing group that can be switched 'on' or 'off' to guide C-H activation to different positions on the ring, enabling the synthesis of 2,3,4- and 2,4,5-substituted thiophenes. acs.org Research has shown that catalyst control can also be used to achieve divergent C3/C5 site-selective C-H arylation of 2-pyridylthiophenes. acs.org

Stability and Handling Considerations for Boronic Acids

A significant limitation for heteroaryl boronic acids, including (4-Ethylthiophen-2-yl)boronic acid, is their inherent instability. nih.gov This instability complicates storage, handling, and their efficient use in cross-coupling reactions. nih.govacs.org

Mechanisms of Decomposition: Thiophene boronic acids are susceptible to decomposition through several pathways, including protodeboronation (loss of the boronic acid group), oxidation, and polymerization, which can be accelerated by heat, base, or the presence of a palladium catalyst. nih.govacs.org This decomposition kinetically competes with the desired cross-coupling reaction, often leading to reduced product yields. nih.govacs.org

Oxidative Instability: Boronic acids are prone to oxidation, especially in biological contexts or under aerobic conditions. pnas.orgnih.govnih.gov At physiological pH, their oxidation rate can be comparable to that of thiols. pnas.orgnih.gov

Improving Stability: To counter this instability, boronic acids are often converted into more stable derivatives, such as boronate esters (e.g., pinacol (B44631) esters) or N-methyliminodiacetic acid (MIDA) boronates. nih.govresearchgate.netdigitellinc.com MIDA boronates, in particular, are air-stable solids that can be stored long-term and are designed to slowly release the reactive boronic acid in situ under specific reaction conditions. nih.gov This strategy has been shown to dramatically improve yields in cross-coupling reactions involving unstable boronic acids. nih.gov Another innovative approach to enhance oxidative stability involves intramolecular coordination, where a pendant carboxyl group coordinates to the boron atom, forming a "boralactone" that is significantly more resistant to oxidation. pnas.orgnih.govnih.gov

| Heterocycle | % Boronic Acid Remaining (15 days, air) | % MIDA Boronate Remaining (60 days, air) | Cross-Coupling Yield with Boronic Acid | Cross-Coupling Yield with MIDA Boronate |

|---|---|---|---|---|

| 2-Thiophene | 37% | >95% | 37% | 94% |

| 2-Furan | <5% | >95% | 50% | 92% |

| 2-Benzofuran | 50% | >95% | 50% | 92% |

| 2-Pyrrole (N-Boc) | <5% | >95% | 31% | 95% |

| 2-Indole (N-Boc) | <5% | >95% | 14% | 93% |

Development of Novel Catalytic Systems for Efficiency and Sustainability

Progress in reactions involving this compound is closely tied to the development of advanced catalytic systems that offer higher efficiency, broader substrate scope, and improved sustainability.

Highly Active Catalysts: Researchers have developed highly active palladium-based catalyst systems using bulky monophosphine ligands that are effective for the Suzuki-Miyaura coupling of heteroaryl boronic acids, including thiophene derivatives, at low catalyst loadings. acs.org These systems are robust enough to couple challenging substrates like heteroaryl chlorides and chloroazines. acs.org

Precatalysts for Unstable Substrates: For unstable boronic acids, specialized precatalysts have been designed to generate the active Pd(0) species rapidly at room temperature. acs.org This rapid catalyst activation allows the cross-coupling reaction to outpace the decomposition of the boronic acid, leading to excellent yields in short reaction times. acs.org

Sustainable Conditions: A major push is toward developing catalysts that operate under environmentally friendly conditions. This includes systems that are highly active in water, which reduces the need for volatile organic solvents. nih.govnih.gov The use of aqueous potassium phosphate (B84403) (K₃PO₄) as a base in a mixture of 1,4-dioxane (B91453) and water has been shown to improve yields, possibly due to the increased solubility of the boronic acid. nih.govnih.gov

Alternative Coupling Conditions: Novel catalytic systems are being explored that move beyond traditional Suzuki-Miyaura conditions. One such system enables the palladium-catalyzed, copper-mediated coupling of thiol esters with boronic acids under "baseless" conditions, which expands the possibilities for synthesizing highly functionalized and base-sensitive molecules. organic-chemistry.org

Exploration of New Reactivity Modes and Transformations

Future research is focused on expanding the synthetic utility of thiophene boronic acids beyond conventional cross-coupling reactions by exploring novel reactivity modes.

Metal-Free Couplings: A significant area of development is the creation of metal-free carbon-carbon bond-forming reactions. nih.gov For example, a reductive coupling between boronic acids and tosylhydrazones has been reported, offering a new pathway to valuable products without the need for transition metal catalysts. nih.gov

Ketone Synthesis: An unprecedented method for ketone synthesis involves the palladium-catalyzed, copper-mediated coupling of boronic acids with thiol esters. organic-chemistry.org This transformation proceeds under nonbasic conditions, offering a new disconnection for the synthesis of complex ketones. organic-chemistry.org

Click Chemistry and Heterocycle Synthesis: Boronic acids are being used in accelerated "click" reactions in microdroplets to synthesize various heterocyclic structures like iminoboronates, thiazolidines, and diazaborines under ambient, catalyst-free conditions. rsc.orgacs.org

Deborylative Functionalization: The boron moiety itself can be replaced with other functional groups. Recent studies have demonstrated the copper- or palladium-catalyzed deborylative cyanation and thiocyanation of aryl boronic acids, using sources like benzyl thiocyanate (B1210189) or KSCN to install nitrile or thiocyanate groups. rsc.org

Integration into Automated and High-Throughput Synthetic Platforms

The integration of boronic acid chemistry into automated synthesis platforms is crucial for accelerating drug discovery and materials science. However, the instability of many boronic acids presents a major hurdle.

Enabling Automation with Stable Precursors: The development of air-stable boronic acid surrogates, such as MIDA and TIDA (N-methyliminodiacetic acid and its TMS-protected variant) boronates, is key to enabling automation. chemrxiv.org These compounds are solids that are stable to storage and handling, making them ideal for use in automated synthesizers. nih.govchemrxiv.org They undergo controlled, slow release of the reactive boronic acid only under specific reaction conditions, ensuring high yields and purity. chemrxiv.org

Opportunities in Sustainable Chemical Manufacturing

This compound and related compounds are at the center of efforts to develop more sustainable chemical manufacturing processes, often referred to as "green chemistry."

Aqueous Synthesis: A major focus is the replacement of traditional organic solvents with water. Highly active catalytic systems have been developed that facilitate Suzuki-Miyaura reactions in aqueous media, reducing the environmental impact of the synthesis. nih.govnih.govacs.org

Recyclable Catalysts: To improve sustainability, heterogeneous catalysts are being designed that can be easily recovered and reused. For instance, a copper-doped graphitic carbon nitride (Cu@C₃N₄) photocatalyst has been shown to effectively catalyze the hydroxylation of aryl boronic acids in water using air as the oxidant, and it can be recycled at least five times without significant loss of activity. acs.org

Metal-Free Reactions: The development of metal-free coupling reactions, such as the reaction between boronic acids and tosylhydrazones, eliminates the need for potentially toxic and expensive heavy metal catalysts, which simplifies purification and reduces hazardous waste. nih.gov

Atom Economy: Novel transformations that build molecular complexity efficiently contribute to sustainability. The use of boronic acids to create responsive materials for targeted applications, for example, ensures that chemical resources are used to create high-value, functional products. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (4-Ethylthiophen-2-yl)boronic acid?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronic acid moiety's reactivity with halogenated aromatic partners. Key parameters include:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%) .

- Solvent : Tetrahydrofuran (THF) or dimethoxyethane (DME) with aqueous Na₂CO₃ as a base .

- Temperature : 80–100°C under inert atmosphere .

- Purification : Column chromatography or recrystallization to isolate the product from boroxine byproducts .

- Data Table :

| Reaction Component | Optimal Condition | Reference |

|---|---|---|

| Catalyst | PdCl₂(dppf) | |

| Solvent System | THF/H₂O | |

| Base | Na₂CO₃ |

Q. How can boroxine formation during characterization be minimized?

- Methodological Answer : Boroxine formation (trimerization) complicates mass spectrometry (MS) and NMR analysis. Solutions include:

- Derivatization : React with diols (e.g., pinacol) to form stable boronic esters prior to MALDI-MS .

- On-plate esterification : Use 2,5-dihydroxybenzoic acid (DHB) as a matrix and derivatizing agent for in situ stabilization .

- Low-temperature NMR : Conduct experiments at <25°C to slow dehydration .

Q. What analytical techniques are most reliable for confirming purity and structure?

- Methodological Answer :

- NMR : ¹¹B NMR (δ ~30 ppm for boronic acid; δ ~18 ppm for boroxines) .

- LC-MS/MS : Quantify underivatized boronic acids using triple quadrupole systems in MRM mode to avoid interference from dehydration products .

- Elemental Analysis : Validate boron content via inductively coupled plasma (ICP) methods .

Advanced Research Questions

Q. How does the ethylthiophene substituent influence electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer :

- Computational Modeling : Use density functional theory (DFT) to compare electron density distribution with analogs like (4-fluorothiophen-2-yl)boronic acid. Ethyl groups enhance electron-donating effects, potentially increasing oxidative stability .

- Kinetic Studies : Monitor coupling efficiency with aryl halides via stopped-flow fluorescence to correlate substituent effects with reaction rates .

Q. What strategies mitigate non-specific interactions in glycoprotein binding studies?

- Methodological Answer :

- Buffer Optimization : Use high-pH borate buffers (pH ≥ 8.5) to weaken secondary hydrophobic interactions while maintaining boronate-diol binding .

- Surface Engineering : Immobilize the compound on carboxymethyl dextran-coated substrates to reduce nonspecific protein adsorption .

- Data Table :

| Glycoprotein | Binding Affinity (Kd, μM) | Selectivity Enhancement Strategy |

|---|---|---|

| RNase B | 0.45 ± 0.02 | 50 mM Tris-borate buffer, pH 8.5 |

| Avidin | Not detected | Surface passivation with PEG |

Q. How can computational QSAR models guide the design of derivatives for enzyme inhibition?

- Methodological Answer :

- Descriptor Selection : Use Mordred-derived QSAR parameters (e.g., topological polar surface area, logP) to cluster boronic acids into chemically diverse groups .

- Machine Learning : Apply k-means clustering on principal components (PCs) to prioritize derivatives with high predicted binding to targets like proteasomes or thrombin .

Q. What are the kinetic parameters for diol binding, and how do they compare to other boronic acids?

- Methodological Answer :